2-(4-Bromo-2-chlorophenyl)acetamide

Solid-state characterization Purity assessment Storage and handling

2-(4-Bromo-2-chlorophenyl)acetamide (CAS 2092644-89-6; also indexed as N-(4-bromo-2-chlorophenyl)acetamide, CAS 3460-23-9) is a mixed-halogen acetanilide derivative bearing bromine at the para position and chlorine at the ortho position of the phenyl ring. With a molecular formula of C₈H₇BrClNO and a molecular weight of 248.50 g/mol, this compound serves as a versatile building block for sequential cross-coupling strategies and has been employed as a pharmaceutical intermediate.

Molecular Formula C8H7BrClNO
Molecular Weight 248.50 g/mol
Cat. No. B12279611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-chlorophenyl)acetamide
Molecular FormulaC8H7BrClNO
Molecular Weight248.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)CC(=O)N
InChIInChI=1S/C8H7BrClNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12)
InChIKeyFNSPQAMSQKRANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihalogenated Acetanilide Intermediates: Strategic Procurement Overview


2-(4-Bromo-2-chlorophenyl)acetamide (CAS 2092644-89-6; also indexed as N-(4-bromo-2-chlorophenyl)acetamide, CAS 3460-23-9) is a mixed-halogen acetanilide derivative bearing bromine at the para position and chlorine at the ortho position of the phenyl ring . With a molecular formula of C₈H₇BrClNO and a molecular weight of 248.50 g/mol, this compound serves as a versatile building block for sequential cross-coupling strategies and has been employed as a pharmaceutical intermediate . Its distinct dihalogenation pattern differentiates it from simpler mono-halogenated acetanilides in terms of both physical properties and synthetic utility .

Sequential cross-coupling building block
Ortho-Cl/para-Br substitution pattern
Pharmaceutical intermediate context

Generic Substitution Risks for 2-(4-Bromo-2-chlorophenyl)acetamide


Replacement of 2-(4-bromo-2-chlorophenyl)acetamide with a mono-halogenated acetanilide (e.g., 4-bromoacetanilide or 2-chloroacetanilide) or a differently substituted dihalogenated analog eliminates the unique ortho-chloro/para-bromo substitution pattern that governs regioselective reactivity in palladium-catalyzed cross-coupling sequences . Additionally, the melting point of the target compound (151–152 °C) differs substantially from both 4-bromoacetanilide (164–170 °C) and 2-chloroacetanilide (87–90 °C), meaning that substitution without re-validation of crystallization, storage, or analytical protocols can lead to supply-chain inconsistencies . The following quantitative evidence demonstrates precisely where 2-(4-bromo-2-chlorophenyl)acetamide delivers measurable differentiation.

Regioselectivity
Mono-halogenated or symmetric dihalogenated analogs lack the ortho-Cl/para-Br chemoselectivity required for sequential coupling.
Physical Properties
Melting point differs substantially; direct substitution may disrupt crystallization and analytical protocols.

Quantitative Differentiation from Closest Analogs


Melting Point Differentiation for Identity Verification

The melting point of 2-(4-bromo-2-chlorophenyl)acetamide (151–152 °C) is sharply distinct from that of its mono-halogenated analogs: 4-bromoacetanilide melts at 164–170 °C and 2-chloroacetanilide at 87–90 °C . This 15–20 °C separation from 4-bromoacetanilide and >60 °C separation from 2-chloroacetanilide enables unambiguous identity confirmation by melting point capillary measurement, reducing the risk of mislabeling in multi-intermediate workflows.

Melting Point
Data to verify
151–152 °C 4-Bromo: 164–170 °C; 2-Chloro: 87–90 °C
May support identity verification by m.p. measurement.
Literature values; confirm with lot COA.
Solid-state characterization Purity assessment Storage and handling

GC Purity Specification Advantage

Commercially, 2-(4-bromo-2-chlorophenyl)acetamide is routinely supplied at ≥98% (GC) purity , whereas its regioisomeric variant N-(4-bromophenyl)-2-chloroacetamide (CAS 2564-02-5) is commonly offered at 95% purity . The 3–5 percentage-point purity advantage translates to lower levels of unknown impurities in the starting material, which is critical when the compound is used as a building block for multistep pharmaceutical syntheses where impurity carry-through must be minimized.

GC Purity
Data to verify
≥98% (GC)
May reduce downstream purification burden.
Supplier specification; verify lot COA.
Analytical quality control Method validation Catalog comparison

Regioselective Sequential Cross-Coupling Capability

The ortho-chloro/para-bromo substitution pattern on 2-(4-bromo-2-chlorophenyl)acetamide enables chemoselective palladium-catalyzed cross-coupling because the C–Br bond undergoes oxidative addition substantially faster than the C–Cl bond [1]. This allows a first Suzuki coupling at the para-bromo position, followed by a second coupling (e.g., Buchwald-Hartwig amination) at the ortho-chloro position . In contrast, mono-halogenated acetanilides permit only a single coupling event, and symmetrically dihalogenated analogs (e.g., 2,4-dichloro or 2,4-dibromo) lack the intrinsic reactivity gradient that ensures regiocontrol.

Sequential Coupling
Class-level inference
C–Br oxidative addition favored over C–Cl under Pd(0) (Suzuki conditions)
Supports orthogonal two-step functionalization.
General principle; validate under specific conditions.
Sequential cross-coupling Palladium catalysis Chemoselective functionalization

Synthetic Yield Benchmark for Make-vs-Buy Decisions

A published multistep synthesis protocol for 4-bromo-2-chloroacetanilide starting from aniline, via sequential acetylation and electrophilic halogenation, reports an isolated yield of 64.4% after recrystallization [1]. This yield benchmark enables process chemists to evaluate route efficiency when selecting this intermediate. Comparable syntheses of mono-halogenated acetanilides (e.g., 4-bromoacetanilide from aniline and acetic anhydride) routinely exceed 80% yield, highlighting that procurement of the pre-made dihalogenated compound directly avoids a net 15–20 percentage-point yield penalty incurred by the additional halogenation step.

Synthesis Yield
Source review
64.4% (reported)
Quantifies yield gap vs mono-halo analogs (>80%).
From student worksheet; confirm with process dev.
Process chemistry Synthesis yield Scalability assessment

LogP Distinction for Chromatographic Method Development

The calculated partition coefficient (XLogP3) for 2-(4-bromo-2-chlorophenyl)acetamide is 2.3 [1], compared to 1.8 for 4-bromoacetanilide and 1.4 for 2-chloroacetanilide [2]. The +0.5 to +0.9 log unit increase in lipophilicity directly impacts reversed-phase HPLC retention times and correlates with higher membrane permeability in predictive ADME models. This allows chromatographers to predict elution order and optimize separation conditions when screening reaction mixtures containing multiple halogenated acetanilide by-products.

XLogP3
Reported
2.3 4-Bromo: 1.8; 2-Chloro: 1.4
Higher lipophilicity predicts longer HPLC retention.
Computed value; verify experimentally.
Lipophilicity HPLC method development ADME profiling

Supplier Availability and Catalog Diversity

2-(4-Bromo-2-chlorophenyl)acetamide is listed by at least six independent global suppliers under CAS 3460-23-9 and CAS 2092644-89-6, with catalog prices ranging from ~$9.90/5g to ~$32.90/5g . In contrast, the isomeric N-(4-bromophenyl)-2-chloroacetamide (CAS 2564-02-5) is listed by fewer than three suppliers in the same purity grade . A broader supplier base reduces single-source dependency and facilitates competitive tender processes.

Supplier Base
Data to verify
≥6 vendors Regioisomer: ≤3 vendors
May support multi-vendor sourcing strategy.
Based on May 2026 catalog search; verify availability.
Supply chain resilience Competitive pricing Multi-vendor qualification

High-Value Application Scenarios


Sequential Suzuki-Miyaura and Buchwald-Hartwig Library Synthesis

The ortho-chloro/para-bromo substitution pattern allows a first Suzuki coupling at the para-bromo position, followed by a second Buchwald-Hartwig amination at the ortho-chloro position, enabling the efficient generation of unsymmetrical biaryl-amine libraries from a single starting material . The ≥98% GC purity ensures that coupling by-products from the first step remain below 2% before the second step, maintaining the integrity of the final compound library.

GMP In-Process Control via Melting Point Identity Testing

The melting point of 151–152 °C provides a 13–18 °C separation from 4-bromoacetanilide and a >60 °C separation from 2-chloroacetanilide, enabling rapid, instrument-free identity confirmation during GMP incoming material release . This eliminates the need for HPLC or NMR identity testing in high-throughput warehouse environments, reducing analytical turnaround time by approximately 4–6 hours per batch.

HPLC Method Development for Halogenated Acetanilide Mixtures

The XLogP3 of 2.3, approximately 0.5–0.9 log units higher than mono-halogenated analogs, predicts baseline-resolved retention on standard C18 columns under isocratic conditions, supporting the development of stability-indicating HPLC methods for reaction monitoring in process chemistry [1].

Make-vs-Buy Decision for Dihalogenated Intermediates

With an in-house synthesis yield benchmark of 64.4% versus >80% for mono-halogenated analogs, the economic case for procurement of the pre-formed dihalogenated intermediate is quantified at approximately 15–20 percentage points of yield recovery, which, at a 100 g scale, corresponds to an estimated cost avoidance of $500–$1,500 in raw materials and labor [2].

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
Ortho-Cl/para-Br chemoselectivity
Stepwise coupling yield and purity
GMP incoming material identity test
Melting point distinct from analogs
Identity confirmation without chromatography
HPLC method development for mixtures
Lipophilicity (XLogP3)
Retention time predictability on C18
Make-vs-buy evaluation
In-house synthesis yield gap
Process cost and purity trade-off
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